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Compound of Interest

Compound Name: cyclic ADP-ribose

Cat. No.: B040047 Get Quote

For researchers, scientists, and drug development professionals requiring synthetic cyclic
ADP-ribose (cADPR), a variety of reputable commercial sources are available. This potent

second messenger, crucial for investigating calcium mobilization and related signaling

pathways, can be acquired from several key biochemical suppliers. This guide provides a

comprehensive overview of these sources, along with detailed application notes and protocols

for its use in key experiments.

Key Suppliers of Synthetic Cyclic ADP-Ribose
A selection of established vendors for synthetic cADPR is summarized below. Researchers are

advised to consult the respective company websites for the most current pricing, purity

specifications, and available quantities.
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Supplier Product Name Purity Formulation Storage

MedChemExpres

s

Cyclic ADP-

ribose
≥98% Lyophilized solid -20°C

Cayman

Chemical

Cyclic ADP-

Ribose

(ammonium salt)

≥98% Solid -20°C

Sigma-Aldrich

(MilliporeSigma)

Cyclic adenosine

diphosphate-

ribose

≥90% (HPLC)
Lyophilized

powder
-20°C

BIOLOG Life

Science Institute
cADPR Not specified Not specified Not specified

cADPR Signaling Pathway
Cyclic ADP-ribose is a key intracellular messenger that mobilizes calcium from internal stores,

primarily the endoplasmic reticulum, by activating ryanodine receptors (RyRs). This signaling

cascade is integral to a multitude of cellular processes.
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Caption: cADPR-mediated calcium signaling pathway.

Application Notes and Protocols
I. Calcium Mobilization Assay in Jurkat T-Lymphocytes
This protocol details a method for observing cADPR-induced calcium mobilization in the human

Jurkat T-lymphocyte cell line using a fluorescent calcium indicator.[1]

Experimental Workflow
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Cell Preparation Experiment Data Analysis

1. Culture Jurkat T-cells 2. Harvest and wash cells 3. Load cells with Fura-2 AM 4. Resuspend cells in Ca2+-free buffer 5. Measure baseline fluorescence 6. Add synthetic cADPR 7. Record fluorescence change 8. Calculate fluorescence ratio (340/380 nm) 9. Quantify intracellular Ca2+ concentration
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Caption: Workflow for cADPR-induced calcium mobilization assay.

Materials
Synthetic cyclic ADP-ribose (from a reputable supplier)

Jurkat T-lymphocytes

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

Hanks' Balanced Salt Solution (HBSS), Ca2+-free

Fura-2 AM (calcium indicator dye)

Pluronic F-127

24-well plates, poly-L-lysine coated

Fluorescence microplate reader or fluorescence microscope with ratiometric imaging

capabilities

Protocol
Cell Culture: Culture Jurkat T-cells in RPMI 1640 medium supplemented with 10% FBS in a

humidified incubator at 37°C with 5% CO2.

Cell Preparation:

Plate Jurkat cells (3 x 10^5 cells/well) in 24-well plates coated with poly-L-lysine and

incubate overnight in serum-free medium to promote adherence.[1]
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Wash the cells twice with HBSS.

Dye Loading:

Prepare a Fura-2 AM loading solution in HBSS containing 2 µM Fura-2 AM and 0.02%

Pluronic F-127.

Incubate the cells with the Fura-2 AM solution for 20 minutes at 37°C in the dark.[1]

Wash the cells twice with HBSS to remove extracellular dye.

Calcium Measurement:

Add 200 µL of HBSS to each well.

Measure the baseline fluorescence for 40 seconds using a fluorescence microplate reader

with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510

nm.

Prepare a stock solution of synthetic cADPR in HBSS. Add 50 µL of the cADPR solution to

the wells to achieve the desired final concentration (e.g., 1-100 µM).

Immediately begin recording the fluorescence ratio (340/380 nm) for the next 500

seconds.

Data Analysis:

Calculate the ratio of fluorescence intensities at 340 nm and 380 nm.

The change in the fluorescence ratio (F/F0), where F0 is the baseline ratio, is proportional

to the change in intracellular calcium concentration.

The peak value of F/F0 within 200 seconds after adding cADPR represents the maximum

calcium mobilization.

Quantitative Data Summary
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Cell Type
cADPR
Concentration

Observed Effect Reference

Jurkat T-lymphocytes 1-100 µM

Dose-dependent

increase in

intracellular Ca2+

[1]

Jurkat T-lymphocytes Not specified
Stimulation of Ca2+

influx
[2]

II. Microinjection of cADPR into Sea Urchin Eggs
This protocol describes the microinjection of synthetic cADPR into sea urchin eggs to study its

effect on intracellular calcium release, a foundational experiment in the discovery of cADPR's

function.[3]

Materials
Synthetic cyclic ADP-ribose

Sea urchins (e.g., Lytechinus pictus)

0.5 M KCl solution

Artificial seawater (ASW)

Microinjection setup (inverted microscope, micromanipulator, pressure injector)

Glass micropipettes

Protocol
Gamete Collection:

Induce spawning by injecting 0.5 M KCl into the coelomic cavity of the sea urchins.

Collect eggs in ASW and dejelly by passing them through a fine nylon mesh.

Egg Preparation:
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Wash the dejellied eggs twice by gentle centrifugation and resuspension in fresh ASW.

Microinjection:

Prepare a solution of synthetic cADPR in an injection buffer at the desired concentration

(e.g., 10-100 nM).

Load the cADPR solution into a glass micropipette.

Using a micromanipulator, carefully inject a small volume of the cADPR solution into

individual sea urchin eggs.

Monitor the eggs for signs of calcium release, such as cortical granule exocytosis or by co-

injecting a calcium-sensitive dye.

Quantitative Data Summary
Model Organism cADPR Concentration Observed Effect

Sea Urchin Eggs 10-100 nM Induction of Ca2+ oscillations

Sea Urchin Egg Homogenates 20 nM Large, rapid Ca2+ release

III. Ryanodine Receptor Binding Assay
This protocol outlines a competitive binding assay to investigate the interaction of synthetic

cADPR with ryanodine receptors (RyRs) in microsomal preparations.

Materials
Synthetic cyclic ADP-ribose

[3H]ryanodine (radiolabeled)

Microsomal fractions containing RyRs (e.g., from cardiac or skeletal muscle)

Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 5 mM GSH, 10 µM CaCl2)

Glass fiber filters
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Scintillation counter

Protocol
Microsome Preparation: Isolate microsomal fractions from the tissue of interest using

standard differential centrifugation methods.

Binding Reaction:

In a microcentrifuge tube, combine the microsomal preparation, [3H]ryanodine (e.g., 1-10

nM), and varying concentrations of unlabeled synthetic cADPR (or a known RyR ligand as

a positive control).

Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours) to reach binding

equilibrium.

Separation of Bound and Free Ligand:

Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate

the microsome-bound [3H]ryanodine from the unbound radioligand.

Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound

radioactivity.

Quantification:

Place the filters in scintillation vials with a suitable scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Determine the amount of specific binding by subtracting the non-specific binding

(measured in the presence of a high concentration of unlabeled ryanodine) from the total

binding.

Analyze the data using appropriate software to determine the binding affinity (Ki) of

cADPR for the ryanodine receptor.
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Quantitative Data Summary

Tissue Source
cADPR
Concentration

Observed Effect on
[3H]ryanodine
binding

Reference

Cardiac Sarcoplasmic

Reticulum
0.1-5 µM No effect [4]

Skeletal Muscle

Sarcoplasmic

Reticulum

up to 30 µM No effect [4]

Coronary Arterial

Smooth Muscle
0.01-1 µM

Increased open

probability of RyR

channels

[5]

Note: The effect of cADPR on ryanodine receptors can be tissue- and isoform-specific, with

some studies showing direct activation while others suggest the involvement of accessory

proteins.[4][5][6][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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